Tetraisopropyl Dichloromethylene Diphosphonate
Overview
Description
Tetraisopropyl Dichloromethylene Diphosphonate is a chemical compound with the molecular formula C13H28Cl2O6P2 and a molecular weight of 413.21 g/mol . It is a colorless liquid with a distinctive odor and is known for its applications in various chemical processes . This compound is slightly soluble in chloroform and ethyl acetate but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl Dichloromethylene Diphosphonate can be synthesized by reacting phosphorous acid with methylacetone and dichloromethane . The process involves two main steps:
Reaction of Phosphorous Acid with Methylacetone: This step generates alkyl phosphite.
Electrophilic Substitution Reaction: Methylene chloride is added under alkaline conditions to carry out the electrophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves maintaining specific temperatures and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Electrophilic and nucleophilic substitution reactions are typical for this compound.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reactions: These reactions often involve reagents like sodium hydroxide or other bases under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce different substituted phosphonates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tetraisopropyl Dichloromethylene Diphosphonate involves its interaction with bone tissue. As a bisphosphonate, it inhibits bone resorption by inducing osteoclast apoptosis . The compound generates a toxic analog of adenosine triphosphate, which targets the mitochondria, leading to cell death . This mechanism is similar to other bisphosphonates, which inhibit the enzyme farnesyl diphosphate synthase in the cholesterol biosynthetic pathway .
Comparison with Similar Compounds
Clodronic Acid: Another bisphosphonate used in bone resorption inhibition.
Etidronate: A bisphosphonate that also inhibits bone resorption through osteoclast apoptosis.
Alendronate: A nitrogen-containing bisphosphonate that inhibits bone resorption by targeting farnesyl diphosphate synthase.
Uniqueness: Tetraisopropyl Dichloromethylene Diphosphonate is unique due to its specific molecular structure and the distinct synthetic route involving phosphorous acid, methylacetone, and dichloromethane . Its applications in both industrial and medical fields highlight its versatility and importance in various chemical processes .
Properties
IUPAC Name |
2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPMIYCEZYHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400651 | |
Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-22-2 | |
Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraisopropyldichloromethylenebisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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